1-phenyl-1H-imidazole-5-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3-phenylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C10H8N2O/c13-7-10-6-11-8-12(10)9-4-2-1-3-5-9/h1-8H |
InChI Key |
SAVGMQZMOQMKID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC=C2C=O |
Origin of Product |
United States |
Reactivity and Functional Group Transformations of 1 Phenyl 1h Imidazole 5 Carbaldehyde
Reactions at the Carbaldehyde Group (C-5)
The aldehyde functional group is a key site for numerous reactions, enabling the extension of the molecule and the introduction of new functionalities.
Condensation Reactions with Amines and Ketones
Condensation reactions involving the carbaldehyde group are fundamental in synthesizing a diverse range of heterocyclic compounds.
Schiff Base Formation: The reaction of 1-phenyl-1H-imidazole-5-carbaldehyde with primary amines leads to the formation of imines, commonly known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The pH of the reaction is a critical factor, with a weakly acidic environment (around pH 5) generally providing the best results. libretexts.org These Schiff bases are valuable intermediates in the synthesis of various biologically active molecules. science.govcore.ac.ukresearchgate.net For instance, Schiff bases derived from imidazole-2-carboxaldehyde and L-phenylalanine have been synthesized and characterized. researchgate.net
Chalcone (B49325) Formation: Chalcones, which are α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation of an aldehyde with a ketone. nativesciencereport.orgrjlbpcs.com In the context of this compound, it can react with acetophenones in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield imidazole-bearing chalcones. nativesciencereport.orgrjlbpcs.comresearchgate.net These reactions are often carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695). nativesciencereport.orgresearchgate.net The resulting chalcones are of interest due to their wide range of pharmacological activities. nativesciencereport.orgrjlbpcs.com
Pyrazole (B372694) Formation: Pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, can be synthesized from α,β-unsaturated aldehydes or chalcones. wikipedia.orgnih.gov The general method involves the reaction of these precursors with hydrazine (B178648). wikipedia.orgrdd.edu.iqresearchgate.net For example, chalcones derived from imidazole (B134444) carbaldehydes can be cyclized with hydrazine to form pyrazole derivatives. rdd.edu.iqresearchgate.net
Oxidation to Carboxylic Acids
The aldehyde group of this compound can be oxidized to a carboxylic acid. This transformation is a common reaction in organic chemistry and can be achieved using various oxidizing agents. The resulting 1-phenyl-1H-imidazole-5-carboxylic acid is a valuable intermediate for further synthetic modifications, such as esterification or amidation to produce compounds like 1-phenyl-1H-imidazole-5-carbohydrazide. sigmaaldrich.com
Reduction to Alcohols
The carbaldehyde group can be readily reduced to a primary alcohol, yielding (1-phenyl-1H-imidazol-5-yl)methanol. This reduction can be accomplished using common reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). youtube.com This transformation is useful for introducing a hydroxylmethyl group, which can then participate in further reactions.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde is electrophilic and thus susceptible to attack by nucleophiles. youtube.comnih.gov This fundamental reaction can lead to the formation of a variety of products. For instance, the addition of Grignard reagents or organolithium compounds results in the formation of secondary alcohols. youtube.com Other nucleophiles, such as cyanide ions, can also add to the carbonyl group. These reactions are crucial for building more complex molecular architectures. nih.gov
Reactivity of the Imidazole Ring
The imidazole ring in this compound also exhibits characteristic reactivity, particularly towards electrophiles.
Electrophilic Substitution Reactions on the Ring
The imidazole ring is an electron-rich aromatic system, making it more reactive towards electrophilic substitution than benzene (B151609). vaia.com The nitrogen atoms in the ring can donate electron density, activating the ring for attack by electrophiles. vaia.com However, the presence of the electron-withdrawing phenyl group at the N-1 position and the carbaldehyde group at the C-5 position can influence the regioselectivity of these reactions. lkouniv.ac.inscience.gov Generally, electrophilic attack on the imidazole ring is a known phenomenon. researchgate.net
Table 1: Summary of Reactions of this compound
| Reaction Type | Reagent(s) | Product Type | Section Reference |
|---|---|---|---|
| Schiff Base Formation | Primary Amines | Imine (Schiff Base) | 3.1.1 |
| Chalcone Formation | Acetophenones | Chalcone | 3.1.1 |
| Pyrazole Formation | Hydrazine (from chalcone intermediate) | Pyrazole | 3.1.1 |
| Oxidation | Oxidizing Agents | Carboxylic Acid | 3.1.2 |
| Reduction | NaBH4, LiAlH4 | Primary Alcohol | 3.1.3 |
| Nucleophilic Addition | Grignard Reagents, Organolithiums | Secondary Alcohol | 3.1.4 |
| Electrophilic Substitution | Electrophiles | Substituted Imidazole | 3.2.1 |
Nucleophilic Substitution Reactions (e.g., at chloro-substituted positions in analogues)
While direct studies on nucleophilic substitution of a chloro-substituted this compound are not extensively documented, the reactivity of related halogenated imidazole systems provides significant insight into potential transformations. The presence of a halogen, such as chlorine, on the imidazole ring, particularly at positions activated by electron-withdrawing groups, renders the carbon atom susceptible to nucleophilic attack.
In analogues like 1-aryl-4-chloro-1H-imidazole-5-carbaldehydes, the chlorine atom can be displaced by various nucleophiles. For instance, condensation reactions of these chloro-substituted imidazole carbaldehydes with thiosemicarbazide (B42300) have been reported to yield thiosemicarbazones. sci-hub.se This transformation, while involving the aldehyde group, underscores the stability of the chloro-substituent under these specific reaction conditions. However, studies on other halogenoimidazoles demonstrate that nucleophilic displacement of the halogen is a viable synthetic route. rsc.org For example, 1-benzyl-5-bromo-4-nitroimidazole undergoes displacement of the bromine atom by nucleophiles. rsc.org
The feasibility of nucleophilic substitution is highly dependent on the electronic nature of the imidazole ring. The presence of the phenyl group at the N1 position and the carbaldehyde group at the C5 position influences the electron density of the imidazole core. An electron-withdrawing group at a neighboring position would further activate a chloro-substituent towards displacement. For instance, the synthesis of various 2-substituted benzimidazoles often involves nucleophilic substitution reactions. researchgate.net
Table 1: Examples of Nucleophilic Substitution on Related Halogenated Imidazoles
| Starting Material | Nucleophile | Product | Reference |
| 1-Benzyl-5-bromo-4-nitroimidazole | Ethyl 2-mercaptoacetate | Ethyl 2-((1-benzyl-4-nitro-1H-imidazol-5-yl)thio)acetate | rsc.org |
| 1-Protected 2,4,5-tribromoimidazole | Sodium alkane/arenethiolates | 1-Protected 4,5-dibromo-2-(alkyl/arylthio)imidazole | rsc.org |
| 1-Protected 2,4,5-tribromoimidazole | Sodium isopropoxide | 1-Protected 4,5-dibromo-2-isopropoxyimidazole | rsc.org |
This table presents examples of nucleophilic substitution on related halogenated imidazole compounds to illustrate the potential reactivity of chloro-substituted analogues of this compound.
N-Functionalization and Quaternization (e.g., Imidazolium (B1220033) Salt Formation)
The nitrogen atoms of the imidazole ring in this compound are key sites for functionalization. The N1-position is already substituted with a phenyl group, but the N3-nitrogen possesses a lone pair of electrons and can readily undergo reactions with electrophiles, such as alkyl halides, leading to the formation of quaternary imidazolium salts. acs.orgresearchgate.net This process, known as N-alkylation or quaternization, is a fundamental transformation for this class of compounds.
The reaction typically involves treating the N-substituted imidazole with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) chloride), to yield the corresponding 1,3-disubstituted imidazolium salt. rsc.orgorientjchem.orglew.ro For instance, the reaction of 1-phenyl-1H-imidazole with 2-(3-bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B53741) in acetonitrile (B52724) at elevated temperatures results in the formation of the corresponding imidazolium bromide salt. orientjchem.org Similarly, reacting 4-(1-H-imidazol-1-yl)acetophenone with various benzyl halides leads to the synthesis of 1-(4-acetylphenyl)-3-alkylimidazolium salts. sci-hub.se
These imidazolium salts are of significant interest as precursors for N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic catalysis. orientjchem.org The presence of the carbaldehyde group at the C5-position adds another layer of functionality to these molecules, making them versatile building blocks in synthesis.
Studies on related imidazole-5-carbaldehydes have demonstrated that both nitrogen atoms can be functionalized. For example, 4-methyl-1H-imidazole-5-carbaldehyde can be methylated at both N1 and N3 to form the 5-carbaldehyde-1,3,4-trimethyl-3-imidazolium salt. researchgate.net The quaternization of the nitrogen at position 3 has been observed to make subsequent reactions, such as decarbonylation in related systems, easier. researchgate.net
Table 2: Examples of N-Functionalization and Quaternization of Imidazole Derivatives
| Starting Imidazole | Alkylating Agent | Product | Reference |
| 1-Phenyl-1H-imidazole | 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-imidazol-3-ium bromide | orientjchem.org |
| 4-(1H-Imidazol-1-yl)acetophenone | Benzyl halides | 1-(4-Acetylphenyl)-3-alkylimidazolium halides | sci-hub.se |
| 4-Methyl-1H-imidazole-5-carbaldehyde | Methyl iodide | 5-Carbaldehyde-1,3,4-trimethyl-3-imidazolium iodide | researchgate.netdergipark.org.tr |
| 1-Methyl-2-(4'-aminophenyl)-benzimidazole | Methyl iodide | Quaternized benzimidazolium salt | lew.ro |
This table provides examples of N-alkylation and quaternization reactions on various imidazole derivatives, highlighting the general reactivity pattern applicable to this compound.
Decarbonylation Processes
Decarbonylation is the removal of a carbonyl group, and in the context of this compound, this would involve the elimination of the formyl group to yield 1-phenyl-1H-imidazole. This transformation is typically achieved using transition metal catalysts, most notably rhodium complexes like Wilkinson's catalyst (RhCl(PPh₃)₃) or palladium-based catalysts. researchgate.netrsc.org
The decarbonylation of aldehydes generally proceeds via the oxidative addition of the aldehyde C-H bond to the metal center, followed by migratory insertion of the carbonyl group and subsequent reductive elimination of the decarbonylated product. researchgate.net While this is a well-established reaction for many aromatic and aliphatic aldehydes, its application to heteroaromatic aldehydes can be substrate-dependent.
Interestingly, a study on the decarbonylation of imidazole-2-carbaldehydes in hot ethanol found that N-substituted imidazole-4- and -5-carbaldehydes were stable under the reaction conditions and did not undergo decarbonylation. researchgate.netresearchgate.net This suggests that the electronic properties of the imidazole ring and the position of the formyl group play a crucial role in the feasibility of this reaction. The stability of N-substituted imidazole-5-carbaldehydes under these specific conditions indicates a higher energy barrier for the decarbonylation process compared to their 2-carbaldehyde counterparts.
While general methods for the rhodium- and palladium-catalyzed decarbonylation of a wide variety of aldehydes exist, specific studies detailing the successful decarbonylation of this compound are not readily found in the surveyed literature. researchgate.netrsc.orgresearchgate.netnih.gov This lack of specific examples may be due to the aforementioned stability of the C5-formyl group on the N-substituted imidazole ring.
Table 3: General Catalysts for Aldehyde Decarbonylation
| Catalyst | Substrate Scope | Reference |
| Wilkinson's Catalyst (RhCl(PPh₃)₃) | Aliphatic, aromatic, and α,β-unsaturated aldehydes | researchgate.net |
| Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | A wide variety of aldehydes | rsc.org |
| [IrCl(cod)]₂ / PPh₃ | Various substrates with different functionalities | rsc.org |
This table lists common catalysts used for the decarbonylation of aldehydes. Note that specific application to this compound has not been extensively reported.
Derivatization and Structural Diversity of 1 Phenyl 1h Imidazole 5 Carbaldehyde Analogues
Design and Synthesis of Substituted 1-Phenyl-1H-imidazole-5-carbaldehyde Derivatives
The synthesis of derivatives of this compound involves modifying the core structure to introduce various functional groups. The aldehyde group itself is a key reactive site, while the N-phenyl ring and other positions on the imidazole (B134444) ring offer further opportunities for substitution.
A common strategy for creating N-substituted imidazole-5-carbaldehyde derivatives starts with a pre-existing imidazole-5-carbaldehyde, which is then alkylated or arylated at the N-1 position. For example, starting from 4-methyl-1H-imidazole-5-carbaldehyde, various N-alkyl derivatives can be synthesized by treatment with sodium hydride (NaH) in dimethylformamide (DMF), followed by the addition of an appropriate alkyl halide, such as 2-phenylethylbromide. dergipark.org.tr Another key synthetic pathway is the formylation of an N-substituted imidazole. The Vilsmeier-Haack reaction, for instance, can be used to introduce a carbaldehyde group onto an imidazole ring system. nih.gov Alternatively, lithiation of an N-protected imidazole followed by formylation provides a route to imidazole aldehydes. nih.gov
These methods allow for the creation of a library of derivatives with varied substituents, which is crucial for structure-activity relationship (SAR) studies.
Table 1: Examples of Synthesized N-Substituted Imidazole-5-carbaldehyde Derivatives
| Starting Material | Reagents | Product |
|---|---|---|
| 4-Methyl-1H-imidazole-5-carbaldehyde | 1. NaH, DMF; 2. 2-Phenylethylbromide | 1-(2-Phenylethyl)-4-methyl-imidazole-5-carbaldehyde dergipark.org.tr |
| 4-Methyl-1H-imidazole-5-carbaldehyde | 1. NaH, DMF; 2. Benzyl (B1604629) chloride | 1-Benzyl-4-methyl-imidazole-5-carbaldehyde dergipark.org.tr |
Fusion with Other Heterocyclic Systems (e.g., Benzoxazole (B165842), Benzothiazole (B30560), Benzoimidazole)
The aldehyde functionality of this compound is a key handle for constructing fused heterocyclic systems. This involves condensation reactions with appropriately substituted aromatic compounds. For instance, an imidazole-5-carbaldehyde can be converted into fused benzoxazole, benzothiazole, and benzoimidazole systems via a two-step reaction involving the corresponding aldehyde group. dergipark.org.tr
The general process involves the reaction of the imidazole aldehyde with o-substituted anilines, such as 2-aminophenol (B121084), 2-aminothiophenol, or o-phenylenediamine (B120857), to form an intermediate Schiff base, which then undergoes cyclization to yield the fused bicyclic or polycyclic structure. nih.gov This approach demonstrates how the imidazole-carbaldehyde core can serve as a precursor to more complex, rigid molecular frameworks that combine the electronic properties of multiple heterocyclic rings.
This synthetic strategy is widely employed. The condensation of o-phenylenediamine with various aldehydes is a principal method for synthesizing benzimidazole (B57391) derivatives, often promoted by catalysts or specific reaction conditions to facilitate the cyclodehydrogenation step. nih.gov
Table 2: Fused Heterocyclic Systems from Imidazole-Carbaldehyde
| Imidazole Precursor | Reactant | Fused Heterocycle |
|---|---|---|
| Imidazole-5-carbaldehyde | 2-Aminophenol | Imidazo-benzoxazole derivative dergipark.org.tr |
| Imidazole-5-carbaldehyde | 2-Aminothiophenol | Imidazo-benzothiazole derivative dergipark.org.tr |
Exploration of Hybrid Molecular Architectures
Hybrid molecular design involves combining the this compound scaffold, or its derivatives, with other distinct pharmacophores to create a single molecule with potentially synergistic or novel properties. This fragment-based approach allows for the exploration of new chemical space.
A notable example is the development of novel heme oxygenase-1 (HO-1) inhibitors. nih.gov In this work, a fragment-based ligand design was employed where an imidazole-containing fragment was joined with an indole (B1671886) moiety. nih.gov The synthesis involved coupling a carboxylic acid-functionalized indole with an amine-terminated imidazole linker (3-(1H-imidazol-1-yl)propan-1-amine) using EDC and HOBt as coupling agents. nih.gov This resulted in a hybrid molecule, N-(3-(1H-Imidazol-1-yl)propyl)-5-(benzyloxy)-1-methyl-1H-indole-2-carboxamide, which successfully integrates two different heterocyclic systems into one cohesive architecture. nih.gov Such strategies are pivotal in modern drug discovery for generating lead compounds with enhanced affinity and specificity for biological targets.
Influence of Substituents on Electronic and Steric Properties
The electronic and steric properties of this compound analogues can be significantly modulated by the nature and position of substituents on either the phenyl or the imidazole ring. These modifications can alter the molecule's aromaticity, dipole moment, reactivity, and intermolecular interactions.
Computational studies have shown that substitution at the nitrogen atom of the imidazole ring has a predictable effect on the ring's aromaticity. researchgate.net Electron-donating groups at the N-1 position tend to increase the aromaticity of the imidazole ring, whereas electron-withdrawing groups decrease it. researchgate.net This modulation of the electronic structure is critical as it can influence the molecule's ability to participate in π–π stacking or coordinate with metal ions. nih.gov
Conversely, a study on 4-phenyl-imidazole derivatives with substituents on the phenyl ring (hydroxyl, thiol, or fluoro groups) found that these changes did not lead to an appreciable difference in the electronic charge on the coordinating nitrogen of the imidazole ring. nih.gov This suggests that the electronic influence of substituents can be localized and may not always transmit across the entire molecular framework.
Table 3: Influence of N-1 Substituents on Imidazole Ring Aromaticity
| Substituent Type | Effect on Aromaticity | Reference |
|---|---|---|
| Electron-Donating Group | Increase | researchgate.net |
Computational and Theoretical Studies on 1 Phenyl 1h Imidazole 5 Carbaldehyde and Its Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to investigate the electronic structure and properties of imidazole (B134444) derivatives. nih.govorientjchem.org Functionals such as B3LYP and B3P86, often paired with basis sets like 6-31G**, are commonly employed to model these systems. nih.gov
A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. For derivatives of 1-phenyl-1H-imidazole-5-carbaldehyde, DFT calculations are used to determine key geometrical parameters, including bond lengths and angles. researchgate.netrsc.org Beyond the geometry, these calculations reveal crucial electronic properties.
The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from DFT calculations that illustrates the charge distribution on the molecule's surface. It helps in identifying the regions most susceptible to electrophilic and nucleophilic attack. orientjchem.orgasrjetsjournal.org For instance, in a related derivative, 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone, the MEP analysis showed the highest electron density located on a nitrogen atom of the imidazole ring, indicating it as the primary negative center, while the lowest electron density was found on the hydrogen atoms attached to nitrogen, marking them as potential sites for electrophilic attack. orientjchem.org
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another critical aspect. The energies of these orbitals and the HOMO-LUMO energy gap are significant indicators of a molecule's chemical reactivity and kinetic stability. orientjchem.org A smaller energy gap generally implies higher reactivity. These electronic properties are key to understanding the behavior of this compound in chemical reactions.
Table 1: Calculated Electronic Properties of an Imidazole-Carbaldehyde Derivative (Data based on a study of 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone using B3LYP/6-31G) orientjchem.org
| Property | Calculated Value | Significance |
| Dipole Moment (μ) | 5.4185 Debye | Indicates the overall polarity of the molecule. |
| HOMO Energy | - | Relates to the electron-donating ability. |
| LUMO Energy | - | Relates to the electron-accepting ability. |
| Point Group | C1 | Indicates a lack of symmetry in the molecule. |
DFT calculations are highly effective in predicting and interpreting spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra can be compared with experimental results to confirm molecular structures. researchgate.netnih.gov
For NMR spectra , the Gauge-Independent Atomic Orbital (GIAO) method is frequently used within the DFT framework to calculate the chemical shifts of ¹H and ¹³C nuclei. orientjchem.orgasrjetsjournal.org Studies on related pyrazole (B372694) and imidazole derivatives have shown a strong correlation between the calculated and experimental chemical shifts, which aids in the precise assignment of signals. nih.gov For complex derivatives, computational data can help differentiate between isomers by comparing predicted shifts to observed values. researchgate.netmdpi.com
Vibrational spectra (IR and Raman) are also simulated using DFT. The calculation of vibrational frequencies helps in assigning the various stretching and bending modes observed in experimental spectra. nih.gov For example, in a study of 2-phenyl-1H-phenanthro[9,10-d]imidazole, analysis of the calculated IR spectrum allowed for the clear identification of absorption bands related to the C-H bond deformation of the substituted benzene (B151609) ring and the N-H bond vibrations. asrjetsjournal.org
Mass spectra can be supported by calculating the exact molecular weight of the optimized structure, which helps in confirming the molecular formula from high-resolution mass spectrometry (HRMS) data. nih.gov
Table 2: Comparison of Experimental and Calculated Spectroscopic Data for Imidazole Derivatives (Conceptual table based on findings from multiple sources) orientjchem.orgresearchgate.netasrjetsjournal.org
| Spectroscopic Technique | Calculated Parameter | Typical Correlation with Experiment |
| ¹H NMR | Chemical Shift (δ, ppm) | High (R² often > 0.9) |
| ¹³C NMR | Chemical Shift (δ, ppm) | High (R² often > 0.9) |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Good, often requires a scaling factor |
| Mass Spectrometry | Molecular Ion Mass (m/z) | Excellent for confirming molecular formula |
Reaction Mechanism Elucidation and Pathway Analysis
Computational studies are pivotal in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction pathways. This is particularly useful for understanding how this compound and its derivatives are formed and how they react.
Theoretical investigations into the atmospheric oxidation of imidazole, for example, have revealed complex, branched reaction mechanisms initiated by hydroxyl radicals. rsc.org Such studies can identify the major products and the kinetic feasibility of different pathways. For reactions catalyzed by imidazoles, such as the ring-opening of epoxides, DFT calculations can clarify the multi-step reaction pathways and the role of the catalyst. researchgate.net One proposed general mechanism for the formation of 1H-imidazoles involves the condensation of an α-dicarbonyl compound with ammonia (B1221849) and an aldehyde, known as the Radziszewski reaction. mdpi.com
The transition state (TS) is the highest energy point along the reaction coordinate, representing a "point of no return." Characterizing its structure is crucial for understanding reaction barriers and kinetics. mit.edu While experimentally elusive, TS structures can be located and optimized using computational methods. mit.edujoaquinbarroso.com
Methods like the synchronous transit-guided quasi-Newton (STQN) method, implemented with keywords such as opt=qst2 or opt=qst3 in software like Gaussian, are used to find a TS structure by providing the initial reactant and final product structures. joaquinbarroso.com A more refined approach uses the opt=ts keyword, which requires a good initial guess of the TS geometry. joaquinbarroso.com Once a potential TS is located, a frequency calculation must be performed to confirm it is a true first-order saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. joaquinbarroso.com These calculations provide the activation free energy (ΔG‡), a key parameter in predicting reaction rates. acs.org
The solvent environment can dramatically influence the rate and outcome of a reaction. Computational models can account for these effects, providing a more realistic description of reactions in solution. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly used to simulate the bulk effect of the solvent. acs.orgnih.gov
A study on the reactivity of imidazole derivatives in DMSO/water mixtures demonstrated that the reaction rates could be correlated with solvent parameters like acidity, basicity, and polarity/polarizability using multiple regression analysis. nih.gov The study found that imidazole was more reactive than 1-methylimidazole (B24206) in DMSO compared to water, a phenomenon attributed to the availability of hydrogen bonding. nih.gov Furthermore, computational studies on 2-nitroimidazole (B3424786) derivatives predicted significant changes in their conformational landscape when moving from the gas phase to an aqueous solution, highlighting the importance of considering the solvent in structural and reactivity studies. nih.gov
Many reactions involving unsymmetrical imidazoles can yield multiple products. Predicting the regioselectivity—the preference for reaction at one position over another—is a significant challenge where computational chemistry excels. DFT calculations can be used to determine the relative energies of transition states leading to different regioisomers, with the lowest energy pathway being the most likely.
For instance, in the palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles, a reaction mechanism involving an electrophilic attack of an arylpalladium(II) species on the imidazole ring has been proposed based on synthetic data. nih.gov Computational studies on the N-arylation of unsymmetrical imidazoles have been crucial for developing highly regioselective catalytic methods. nih.gov DFT calculations on the nickel-catalyzed arylation of substrates with competing N-H and O-H sites revealed that the chemoselectivity (N- vs. O-arylation) is governed by a combination of steric effects and specific orbital interactions, such as the interaction between the lone pair of the nucleophile and a vacant orbital on the metal center. rsc.org Reactivity descriptors like Fukui functions, derived from DFT, can also be used to predict the most reactive sites for electrophilic or nucleophilic attack, thereby explaining the observed regioselectivity. researchgate.net
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique extensively used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For phenyl-imidazole derivatives, this method is instrumental in understanding their potential as therapeutic agents by simulating their interaction with biological targets like proteins and enzymes. These studies help in elucidating the binding modes and affinities, which are critical for structure-based drug design. nih.govrsc.org
For instance, derivatives of phenyl-imidazole have been identified as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), a key target in cancer therapy. nih.gov Docking experiments have shown that the imidazole ring is a tolerable feature for substitution and can effectively bind to the heme iron within the active site of such enzymes. nih.govmdpi.com Similarly, computational modeling and docking of 1,5-diphenyl-2,4-disubstituted-1H-imidazole derivatives against protein tyrosine kinase (2HCK) and peroxiredoxin (1HD2) have been performed to predict their potential as antioxidant agents. researchgate.net
Prediction of Binding Affinities and Molecular Interactions
Computational studies on phenyl-imidazole derivatives frequently predict their binding affinities, often expressed as a docking score in kcal/mol, and detail the specific molecular interactions that stabilize the ligand-target complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and coordination with metal ions.
In a study on 1,5-diphenyl-1H-imidazole derivatives as potential antioxidants, molecular docking was carried out using AutoDock Vina against the protein tyrosine kinase (2HCK) and peroxiredoxin (1HD2) protein receptors. researchgate.net The results were compared to the standard drug α-Tocopherol, which exhibited a binding energy of -5.60 kcal/mol, to evaluate the relative potential of the designed compounds. researchgate.net For inhibitors of indoleamine 2,3-dioxygenase (IDO), spectroscopic studies confirmed that 4-phenyl-imidazole binds to the heme iron at the active site, a crucial interaction for its inhibitory activity. nih.gov The imidazole ring's nitrogen atom often acts as a key ligand for metal ions in metalloenzymes. nih.govmdpi.com In the case of heme oxygenase-1 (HO-1) inhibitors, the imidazole nitrogen at the 3-position coordinates with the Fe2+ atom of the heme substrate, preventing its breakdown. mdpi.com
Table 1: Examples of Predicted Binding Affinities for Imidazole Derivatives
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (if specified) |
|---|---|---|---|
| 1,5-Diphenyl-1H-imidazole Derivatives | Tyrosine Kinase (2HCK) & Peroxiredoxin (1HD2) | Comparison with α-Tocopherol (-5.60) | Not specified |
| N-(cyclohexyl)-1H-benzimidazole-5-carboxamidine Derivatives | PBP2a (allosteric region) | Not specified | ASP275, ASP295 |
This table is generated based on data from multiple sources. rsc.orgresearchgate.netnih.gov
Identification of Potential Biological Targets
Computational screening and docking are powerful tools for identifying potential new biological targets for compounds like this compound and its derivatives. By docking these molecules against a panel of known protein structures, researchers can hypothesize their biological activities. ijpsjournal.com
For example, imidazole-based compounds have been computationally screened against various cancer-related targets. nih.gov A study on imidazole derivatives used molecular docking to evaluate interactions against six potential breast cancer targets: TTK, HER2, GR, NUDT5, MTHFS, and NQO2. nih.gov Another study identified novel imidazole derivatives as promising anticancer agents by evaluating their cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with computational studies suggesting ABL1 kinase as a potential target. nih.gov Furthermore, through computational modeling, certain phenyl-imidazole derivatives have been investigated for their anti-inflammatory activity. tandfonline.com The versatility of the imidazole scaffold allows it to bind to a wide array of biological receptors, leading to numerous potential pharmaceutical applications, including anticancer, antimicrobial, and anti-inflammatory activities. ijpsjournal.comnih.gov
Machine Learning Applications in Synthetic Optimization and Property Prediction
Machine learning (ML) is increasingly being applied in chemistry to accelerate the discovery and optimization of new molecules. mdpi.com For imidazole derivatives, ML models can predict synthetic accessibility, optimize reaction conditions, and forecast physicochemical and biological properties. usp.brresearchgate.net These data-driven approaches can significantly reduce the time and cost associated with traditional experimental methods. mdpi.comresearchgate.net
ML models, such as those based on Quantitative Structure-Activity Relationships (QSAR), have been developed to predict the biological activity of imidazole derivatives. usp.brnih.gov For instance, a QSAR model using artificial intelligence algorithms was built for a series of 177 imidazole derivatives to predict their anti-melanoma activity, allowing for the design of new analogs with favorable predicted IC50 values. usp.br Another study applied artificial neural networks (ANNs) to predict the antibacterial activity of a large series of imidazole derivatives against various bacteria, showing a high correlation between predicted and experimental results. nih.gov ML models are also being developed to predict a wide range of molecular properties, including absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for drug development. nih.govnih.gov
Tautomeric Equilibria and Aromaticity Studies
The imidazole ring is an aromatic heterocycle, and its electronic properties can be influenced by substituents. aip.org The presence of the aldehyde group and the N-phenyl substituent in this compound can affect its tautomeric equilibrium and degree of aromaticity. Imidazole itself is amphoteric and can undergo electrophilic substitution reactions. tandfonline.com
Advanced Research Applications of 1 Phenyl 1h Imidazole 5 Carbaldehyde Scaffolds
Role in Medicinal Chemistry Research (as Precursors and Scaffolds)
The imidazole (B134444) nucleus is a key component in many biologically active molecules and clinically used drugs. sapub.org Consequently, derivatives of 1-phenyl-1H-imidazole-5-carbaldehyde are actively investigated for their therapeutic potential across various disease areas.
Development of Agents Targeting Enzyme Interactions and Cellular Pathways
The 1-phenyl-1H-imidazole framework serves as a valuable precursor for designing molecules that can modulate the activity of specific enzymes and cellular signaling pathways, which are often implicated in disease.
TGR5 Agonists: A series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives, synthesized from imidazole precursors, have been evaluated as agonists for the Takeda G-protein-coupled receptor 5 (TGR5). nih.gov TGR5 is a promising target for treating diabetes and other metabolic syndromes. nih.gov The most potent compounds, 19d and 19e , demonstrated excellent agonistic activity against human TGR5, surpassing that of reference drugs. nih.gov Further studies showed that compound 19d could stimulate the secretion of glucagon-like peptide-1 (GLP-1) by activating TGR5 and exhibited significant glucose-lowering effects in animal models. nih.gov
Topoisomerase I Inhibitors: Researchers have designed and synthesized new 1H-benzo[d]imidazole (BBZ) derivatives that target human topoisomerase I (Hu Topo I), a crucial enzyme in DNA replication and a target for anticancer drugs. acs.org Through computational studies and DNA relaxation assays, several compounds were identified as potent inhibitors. acs.org Specifically, compound 12b inhibited the Hu Topo I enzyme with an IC₅₀ value of 16 μM. acs.org These molecules were also found to cause cell cycle arrest at the G2/M phase in cancer cells. acs.org
P450 Enzyme Inhibition: 1-phenylimidazole (B1212854) itself is recognized as a P450 enzyme inhibitor. nih.gov This property is significant as P450 enzymes are central to drug metabolism, and their inhibition can be a key factor in drug-drug interactions and therapeutic design.
Exploration of General Antimicrobial and Antifungal Research
Derivatives of the imidazole scaffold are widely explored for their potential to combat microbial infections. The structural versatility allows for the synthesis of compounds with broad-spectrum activity.
Antibacterial Activity: Numerous studies have demonstrated the antibacterial efficacy of imidazole derivatives.
A series of novel metronidazole (B1676534) 1H-1,2,3-triazole derivatives showed higher inhibition rates of bacterial growth compared to the parent compound, metronidazole. beilstein-journals.org Compounds 5b , 5c , 5e , 7b , and 7e displayed particularly potent antimicrobial activity. beilstein-journals.org
In a study of 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives, compound 3g was highly active against P. aeruginosa with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, while compounds 3e and 3h were active against K. pneumoniae with an MIC of 2 μg/mL. nih.gov
Novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts were synthesized and screened for antimicrobial activity. nih.gov Compound 6c showed a broad spectrum of activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii, with MIC values up to 8 μg/mL. nih.gov
Antifungal Activity: The imidazole core is a well-known pharmacophore in antifungal agents.
Research into new thio-substituted imidazoles showed potent activity against various fungal strains, including Aspergillus fumigates, Syncephalastrum racemosum, Geotrichum candidum, and Candida albicans. sapub.org
Newly synthesized benzo frontiersin.orgresearchgate.netimidazo[1,2-d] frontiersin.orgsemanticscholar.orgindexcopernicus.comtriazine derivatives exhibited significant fungicidal activities against plant-pathogenic fungi like Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici at a concentration of 50 μg/mL. mdpi.com
Among the 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, several compounds displayed MIC values of 32 μg/mL against C. albicans, while nine compounds had MIC values of 8–16 μg/mL against Cryptococcus neoformans. nih.gov
The following table summarizes the antimicrobial activity of selected imidazole derivatives.
| Compound/Derivative Class | Target Organism | Activity (MIC/IC₅₀) |
| 3g (imidazolidine-2,4-dione derivative) | P. aeruginosa | 0.25 μg/mL |
| 3e , 3h (imidazolidine-2,4-dione derivatives) | K. pneumoniae | 2 μg/mL |
| 6c (pyrrolo[1,2-a]imidazole salt) | S. aureus, E. coli, K. pneumoniae, A. baumannii | 8 μg/mL |
| Various (pyrrolo[1,2-a]imidazole salts) | C. neoformans | 8-16 μg/mL |
Investigation in Anticancer Research Modalities
The imidazole scaffold is a prominent feature in the design of new anticancer agents due to its ability to interact with various biological targets involved in cancer progression. semanticscholar.org
Cytotoxic Activity against Cancer Cell Lines:
A series of imidazole-based N-phenylbenzamide derivatives were synthesized and tested against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. frontiersin.org Derivative 4f , featuring a fluorine substitution, was the most active, with IC₅₀ values of 7.5 μM (A549), 9.3 μM (HeLa), and 8.9 μM (MCF-7). frontiersin.org
Another study on novel 2,4-disubstituted-1,5-diphenyl-1H-imidazole derivatives found that compounds with specific substitutions (2-F, 3-NO₂, 4-Cl, 4-Br, 4-OH, 3-Cl, 2-NO₂, and 2-Cl) showed significant cytotoxic activity against the HepG2 human liver cancer cell line. indexcopernicus.com
Synthesized 1H-benzo[d]imidazole (BBZ) derivatives were evaluated against a panel of 60 human cancer cell lines. acs.org The most potent molecules, 11a , 12a , and 12b , exhibited 50% growth inhibition (GI₅₀) at concentrations ranging from 0.16 to 3.6 μM. acs.org
The table below presents the anticancer activity of selected imidazole derivatives.
| Derivative Class/Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀) |
| 4f (N-phenylbenzamide derivative) | A549 (Lung) | 7.5 μM |
| 4f (N-phenylbenzamide derivative) | HeLa (Cervical) | 9.3 μM |
| 4f (N-phenylbenzamide derivative) | MCF-7 (Breast) | 8.9 μM |
| 11a, 12a, 12b (BBZ derivatives) | NCI-60 Panel | 0.16 - 3.6 μM |
| A-IVn, A-IVo, B-IVb, B-IVc, B-IVd, B-IVe (diphenyl imidazole derivatives) | HepG2 (Liver) | Highly Significant |
Building Blocks for Complex Bioactive Molecules
The this compound structure is a fundamental starting point for constructing more intricate molecular architectures through various chemical reactions. The aldehyde functional group is particularly useful for forming new carbon-carbon and carbon-nitrogen bonds.
Multicomponent Reactions (MCRs): This scaffold is frequently used in one-pot multicomponent reactions to efficiently generate libraries of highly substituted and structurally diverse imidazole derivatives. semanticscholar.orgbohrium.com For instance, tetrasubstituted imidazoles have been synthesized via a four-component reaction of a carbaldehyde, benzil (B1666583), an aromatic amine, and ammonium (B1175870) acetate (B1210297). semanticscholar.org
Synthesis of Fused Heterocycles: The aldehyde can participate in condensation and cyclization reactions to create fused heterocyclic systems. For example, the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with N-amino arylcarboxamides and subsequent reaction with a phenyloxazolone leads to complex quinoline-based imidazole-5-one derivatives. semanticscholar.org
Formation of Schiff Bases: The aldehyde group readily reacts with amines to form Schiff bases, which are crucial intermediates in the synthesis of various pharmaceuticals. smolecule.com This reaction provides a straightforward method for introducing diverse substituents and building molecular complexity.
Applications in Materials Science
Beyond its biomedical importance, the this compound scaffold and its derivatives are finding applications in the field of materials science, particularly in the development of organic functional materials.
Synthesis of Advanced Materials with Tuned Electronic and Optical Properties
The electronic properties of the imidazole ring system, combined with the ability to introduce various functional groups, make these compounds suitable for creating materials with specific electronic and photophysical characteristics.
Nonlinear Optical (NLO) Materials: Polar organic materials are of great interest for applications in nonlinear optics. iucr.org The crystallographic analysis of 4-(1H-imidazol-1-yl)benzaldehyde, a related imidazole derivative, revealed that it crystallizes in a polar, non-centrosymmetric space group, a key requirement for second-order NLO properties. iucr.org
Fluorescent Dyes: Imidazole derivatives are recognized for their unique optical properties and are studied for their potential as fluorescent materials. researchgate.net Researchers have designed and synthesized 1,4-phenylene-spaced bis-imidazoles that exhibit high fluorescence quantum yields (up to 0.90) and large Stokes shifts. researchgate.net These fluorophores show bright blue-green emission that is retained in the solid state, making them promising candidates for organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net
Research in Dye-Sensitized Solar Cells (DSSCs)
Imidazole-based derivatives are actively researched for their potential as organic dyes in Dye-Sensitized Solar Cells (DSSCs) due to their favorable electronic properties, which are crucial for efficient light absorption and electron injection. nih.gov The structure of imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, can be readily modified with various functional groups to tailor its photosensitizer properties for DSSC applications. nih.gov
The core advantages of using imidazole-based dyes include:
Tunable Absorption Spectra : The chemical structure of imidazole-based dyes can be altered to optimize the absorption of light to better match the solar spectrum. nih.gov
Efficient Electron Dynamics : These dyes can promote the effective injection of electrons from the excited dye molecule into the conduction band of a semiconductor, a critical step in photocurrent generation. nih.gov
Stability : Imidazole-based dyes often demonstrate good thermal and photochemical stability, which is vital for the long-term operational performance of DSSCs. nih.gov
Economic and Environmental Benefits : Compared to some inorganic materials used in solar cells, organic dyes are generally less expensive to synthesize and more environmentally friendly. nih.gov
In the context of DSSCs, imidazole derivatives are often incorporated into donor-π-acceptor (D-π-A) type organic dyes. Research on related 1-alkyl-1H-imidazole-based dipolar organic compounds has shown that the imidazole ring acts as a spacer. In these systems, two electron donors are positioned at the 4 and 5 positions of the imidazole ring, while an electron-accepting group is linked at the 2-position. nih.gov This strategic arrangement facilitates charge transfer upon photo-excitation. DSSCs fabricated with such imidazole-based dyes have demonstrated efficiencies ranging from 3.06% to 6.35%. nih.gov Theoretical studies using time-dependent density functional theory (TDDFT) confirm that electron donors on the imidazole ring contribute to electron injection, which is fundamental to the cell's performance. nih.gov
| Dye Characteristic | Relevance in DSSCs | Research Finding |
|---|---|---|
| Structure Type | Influences electronic properties | Donor-π-acceptor (D-π-A) architecture is common for imidazole-based dyes. nih.govnih.gov |
| Efficiency Range | Measures solar energy conversion | Achieved efficiencies between 3.06% and 6.35% with 1-alkyl-1H-imidazole-based dyes. nih.gov |
| Electron Injection | Critical for photocurrent generation | TDDFT calculations show that donors on the imidazole ring contribute to electron injection. nih.gov |
| Stability | Ensures long-term device performance | Imidazole-based dyes are noted for good thermal and photochemical stability. nih.gov |
Metal Binding and Coordination Chemistry
The this compound scaffold possesses multiple sites for metal coordination, primarily through the nitrogen atoms of the imidazole ring and the oxygen atom of the aldehyde group. The imidazole ring itself is amphoteric, containing both a pyridine-like nitrogen atom (aza, –N=) and an amine-like nitrogen atom (–NH– in the parent imidazole), making it a versatile ligand in coordination chemistry. ias.ac.in
The aldehyde functional group expands the coordinating capabilities of the molecule. For instance, imidazole-2-carboxaldehyde, a related compound, is used in the synthesis of Schiff base ligands. These ligands, formed by the condensation of the aldehyde with an amine, can then coordinate with metal ions. researchgate.net In such complexes, the ligand can act as a tridentate donor, binding to a metal center through the azomethine nitrogen, an imidazole nitrogen, and a third site, such as a carboxylato oxygen from an amino acid moiety. researchgate.net
Research on benzimidazole (B57391) derivatives, which are structurally related to phenylimidazoles, further illustrates these principles. Benzimidazole ligands synthesized through condensation reactions can form stable complexes with various metals. royalsocietypublishing.org Characterization of these metal complexes confirms coordination, and in some cases, the presence of coordinated water molecules is indicated by thermogravimetric analysis (TGA). researchgate.netroyalsocietypublishing.org The coordination of metals like Zinc(II) to imidazole-based ligands can occur rapidly at room temperature, leading to the precipitation of the complex. royalsocietypublishing.org While direct studies on this compound are specific, the established reactivity of the imidazole and aldehyde functional groups in related structures strongly supports its potential as a versatile ligand in coordination chemistry.
| Functional Group | Role in Coordination | Example from Related Compounds |
|---|---|---|
| Imidazole Nitrogen | Primary binding site for metal ions. | Acts as a tridentate donor in Schiff base complexes. researchgate.net |
| Aldehyde Group | Can be converted to a Schiff base for further coordination. | Reacts with amines to form imine ligands. researchgate.net |
| Overall Scaffold | Forms stable complexes with various metals. | Benzimidazole derivatives form complexes with metals like Zinc(II) and Copper(II). royalsocietypublishing.org |
Catalysis and Organocatalysis Research
The imidazole scaffold is a prominent feature in the field of organocatalysis, where small organic molecules are used to catalyze chemical reactions. ias.ac.in Imidazole itself is recognized for its ability to act as an organocatalyst, leveraging its distinct reactivity. ias.ac.in Its amphoteric nature, combining both a basic aza nitrogen and an acidic N-H group (in unsubstituted imidazoles), allows it to participate in various catalytic cycles. ias.ac.in
Imidazole's moderate catalytic properties are beneficial for reducing the formation of byproducts and increasing product yields. ias.ac.in It has been successfully employed as an organocatalyst in one-pot multicomponent reactions, for instance, in the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones from aromatic aldehydes, malononitrile, and phthalhydrazide. ias.ac.in In such reactions, using imidazole as a catalyst offers advantages like mild reaction conditions, high yields (85-94%), and simple product isolation without the need for column chromatography. ias.ac.in
While research specifically detailing this compound as a catalyst is limited, its core structure is directly relevant. The principles of imidazole catalysis are applicable, and the phenyl and carbaldehyde substituents could be used to tune catalytic activity and selectivity. Furthermore, derivatives of aldehydes are central to many organocatalytic transformations. For example, chiral organocatalysts are used in the asymmetric synthesis of complex molecules like N-phenyl thioether-tethered dihydropyrrole-3-carbaldehydes from α,β-unsaturated aldehydes. rsc.org This highlights the synergy between the aldehyde functional group and organocatalysis, suggesting a potential role for this compound in developing new catalytic systems.
Intermediates in Fine Chemical Synthesis
Aldehyde-functionalized imidazoles, such as this compound, are valuable intermediates in organic synthesis. The aldehyde group is highly reactive and serves as a handle for a wide range of chemical transformations. dergipark.org.trresearchgate.net These compounds are often used as building blocks in medicinal chemistry and for the synthesis of more complex molecular scaffolds. dergipark.org.trresearchgate.net
Studies on related 4-methyl-1H-imidazole-5-carbaldehyde demonstrate the synthetic utility of this class of compounds. The aldehyde group can undergo condensation reactions with amines, such as 2-aminophenol (B121084) or 2-aminothiophenol, to form Schiff bases, which can then cyclize to create benzoxazole (B165842) and benzothiazole (B30560) derivatives, respectively. dergipark.org.trresearchgate.net The N-1 position of the imidazole ring can also be readily derivatized with various alkyl or aryl groups. dergipark.org.trresearchgate.net
For example, 1-methyl-1H-imidazole-5-carboxaldehyde is an important intermediate for preparing various imidazole compounds, including those used as resin curing agents and adhesives. guidechem.com The synthesis of such intermediates often involves the alkylation of a precursor like 5-formyl imidazole. guidechem.com The reactivity of the aldehyde and the N-1 position on the imidazole ring makes this compound a versatile precursor for generating a library of substituted imidazole derivatives for various applications in materials science and medicinal chemistry.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of substituted imidazoles is a well-established field, but the development of more efficient and environmentally benign methods remains a key objective. Traditional methods for creating similar benzimidazole (B57391) structures often rely on the condensation of o-phenylenediamine (B120857) with carboxylic acids under harsh dehydrating conditions. nih.gov Future research should focus on moving beyond these classical routes towards more sustainable alternatives.
Promising avenues include one-pot condensation reactions and cycloaddition strategies. mdpi.comtandfonline.com For instance, methodologies like the one-pot synthesis of imidazo[1,5-a]pyridine (B1214698) derivatives, which involves reacting a ketone, an aldehyde, and ammonium (B1175870) acetate (B1210297) at elevated temperatures, could be adapted. tandfonline.com Another advanced approach is the use of cycloaddition reactions between imidoyl chlorides and isocyanoacetates, which has proven effective for creating 1,5-diaryl-1H-imidazole-4-carboxylate esters. mdpi.com A significant leap forward would be the development of DNA-compatible synthetic strategies, which allow for the creation of vast chemical libraries under mild, aqueous conditions, representing the forefront of sustainable and high-throughput chemical synthesis. acs.org
Table 1: Comparison of Synthetic Approaches for Imidazole (B134444) Scaffolds
| Method | Description | Advantages | Challenges for 1-phenyl-1H-imidazole-5-carbaldehyde |
|---|---|---|---|
| Classical Condensation | Reaction of diamines with carboxylic acids or aldehydes under harsh acidic or high-temperature conditions. nih.gov | Well-established, readily available starting materials. | Often requires harsh conditions, may have low yields, and limited functional group tolerance. |
| One-Pot Multi-Component Reactions | Combining three or more reactants in a single step to form the final product, minimizing intermediate isolation. tandfonline.com | High atom economy, operational simplicity, potential for diversity. | Optimization of reaction conditions can be complex; regioselectivity may be an issue. |
| Cycloaddition Strategies | [3+2] cycloaddition reactions, for example, between an imidoyl chloride and an isocyanoacetate derivative. mdpi.com | High efficiency, good control over regiochemistry. | Requires synthesis of specific precursors like imidoyl chlorides. |
| DNA-Compatible Synthesis | Reactions performed on DNA-conjugated starting materials in aqueous buffers at or near physiological pH and temperature. acs.org | Enables creation of massive DNA-encoded libraries (DELs), mild conditions, high throughput. | Requires specialized reagents and techniques; ensuring reaction compatibility with the DNA tag. |
Advanced Functionalization and Combinatorial Library Design
The this compound structure offers multiple points for chemical modification, making it an ideal candidate for the design of combinatorial libraries. The aldehyde group is a particularly reactive handle for diversification.
Future work should heavily leverage the aldehyde functionality for reactions such as reductive amination to introduce a wide array of amine-containing side chains. nih.gov This strategy is fundamental in medicinal chemistry for exploring chemical space and optimizing biological activity. Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to ester, amide, and ether derivatives. nih.govsigmaaldrich.com
A transformative direction is the application of these functionalization strategies in the context of DNA-Encoded Library (DEL) technology. acs.org By attaching a DNA tag to an initial building block, massive libraries of this compound derivatives could be synthesized through split-and-pool methods. This would involve using the aldehyde in DNA-compatible reductive aminations or other coupling reactions to generate libraries containing millions to billions of unique compounds, which can then be screened simultaneously against a biological target. acs.org The pyrrolidine-fused scaffolds generated via on-DNA three-component cycloadditions offer a blueprint for how complex, sp3-rich structures can be built from simple aldehydes. acs.org
Deeper Mechanistic Understanding Through Advanced Computational Techniques
Computational chemistry offers powerful tools to guide and rationalize experimental work. For this compound and its derivatives, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) will be indispensable.
Molecular Docking: As demonstrated in studies of related imidazole-based inhibitors, docking can predict the binding modes of derivatives within a target protein's active site. nih.govnih.gov This is crucial for structure-based drug design, helping to prioritize which derivatives to synthesize. For example, docking studies on 4-phenyl-imidazole analogs guided the design of potent indoleamine 2,3-dioxygenase (IDO) inhibitors. nih.gov
QSAR: Both 2D and 3D-QSAR studies have been successfully applied to imidazole-containing compounds to correlate chemical structures with biological activities, such as angiotensin II receptor antagonism and antifungal properties. nih.govpku.edu.cn Future research could develop robust QSAR models for derivatives of this compound to predict their activity in various applications and to understand the key molecular descriptors (e.g., steric, electronic) that govern their function. pku.edu.cnnih.gov
DFT and Mechanistic Studies: DFT calculations can provide deep insights into the electronic structure (e.g., HOMO/LUMO energy levels) and reactivity of the molecule. tandfonline.com This is valuable for understanding reaction mechanisms, predicting sites of reactivity for functionalization, and explaining photophysical properties for applications in materials science, such as in Organic Light-Emitting Diodes (OLEDs). tandfonline.com
Exploration of Emerging Applications Beyond Traditional Scope
While imidazole aldehydes are known as versatile chemical intermediates, future research should explore their potential as core scaffolds in cutting-edge applications. Based on the activities of structurally related compounds, several emerging areas are worth investigating:
Immunomodulatory Agents: Phenyl-imidazole derivatives have been identified as potent inhibitors of indoleamine 2,3-dioxygenase (IDO), a key target in cancer immunotherapy. nih.gov The this compound scaffold could be used to develop new IDO inhibitors.
Metabolic Disease Therapeutics: Recently, 1-benzyl-1H-imidazole-5-carboxamide derivatives were developed as potent agonists of TGR5, a receptor targeted for treating diabetes and obesity. nih.gov This suggests that derivatives of this compound could be explored for similar activities.
Anticancer Agents: Benzimidazole derivatives have been investigated as topoisomerase inhibitors, which are crucial enzymes for DNA replication in cancer cells. nih.gov The bioisosteric replacement of the benzimidazole core with a phenyl-imidazole core could lead to novel anticancer agents.
Materials Science: Imidazole-based fluorophores are being developed for use in OLEDs. tandfonline.com The conjugated system of this compound provides a foundation for creating novel photoluminescent materials whose properties could be tuned through chemical modification.
Structure-Activity Relationship (SAR) Studies for Targeted Research Applications
Systematic SAR studies are essential to optimize the properties of this compound for any specific application. These studies involve synthesizing and testing a series of related analogs to determine how structural changes affect biological activity or material properties.
A typical SAR campaign would involve:
Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at the ortho, meta, and para positions to probe electronic and steric effects.
Functionalization of the Aldehyde: Converting the aldehyde to a diverse set of functional groups (amines, amides, esters, heterocycles) to explore different interactions with a biological target.
Modification of the Imidazole Core: Although more synthetically challenging, substitution at other positions of the imidazole ring could be explored.
The findings from such studies, as exemplified by the development of imidazole-based TGR5 agonists and IDO inhibitors, are critical for refining lead compounds into potent and selective agents. nih.govnih.gov
Table 2: Hypothetical SAR Exploration Plan
| Position of Modification | Type of Modification | Rationale | Example from Literature Context |
|---|---|---|---|
| N1-Phenyl Group | Introduction of electron-donating/withdrawing groups (e.g., -OCH₃, -Cl, -CF₃). | To modulate electronic properties and hydrophobic interactions. | SAR of benzimidazole sulfonylureas showed that substituents on aryl rings significantly impact activity. frontiersin.org |
| C5-Carbaldehyde | Conversion to amides, hydrazones, or oximes via reductive amination or condensation. | To introduce new hydrogen bond donors/acceptors and explore different binding vectors. | 1-benzyl-1H-imidazole-5-carboxamide derivatives were potent TGR5 agonists. nih.gov |
| C2/C4 Imidazole Ring | Introduction of small alkyl or halogen groups. | To probe for additional binding pockets and influence the electronics of the ring system. | C-2 functionalization was a key step in synthesizing certain imidazole-based IDO inhibitors. nih.gov |
By systematically pursuing these future research directions, the scientific community can fully exploit the chemical versatility of this compound, paving the way for new discoveries in medicine, materials science, and beyond.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-phenyl-1H-imidazole-5-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of phenylglyoxal with urea derivatives under acidic or basic conditions. Evidence from analogous imidazole derivatives (e.g., 1-methyl-1H-imidazole-5-carboxaldehyde) suggests optimizing solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) to enhance yield . Catalysts like ammonium acetate or p-toluenesulfonic acid can accelerate imidazole ring formation. Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the aldehyde functional group without oxidation side reactions .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- Methodological Answer :
- 1H NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm. Aromatic protons from the phenyl group resonate between δ 7.2–7.8 ppm, while imidazole protons show splitting patterns dependent on substituents .
- 13C NMR : The aldehyde carbon appears at ~190 ppm, with imidazole carbons in the 120–150 ppm range.
- IR : A strong C=O stretch near 1680–1720 cm⁻¹ confirms the aldehyde group. Compare with databases (e.g., SDBS) to rule out ketone or ester impurities .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Refer to SDS guidelines for imidazole aldehydes (e.g., 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde):
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood due to potential volatility and respiratory irritation.
- Store at 2–8°C in airtight containers to prevent degradation. Emergency procedures include rinsing exposed areas with water and consulting ToxNet for toxicity data .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL or Mercury software provides precise bond lengths and angles. Key steps:
- Grow crystals via slow evaporation in dichloromethane/hexane.
- Refine data with SHELXL to model disorder in the phenyl or aldehyde groups.
- Compare experimental torsion angles (e.g., imidazole-phenyl dihedral angle) with DFT-optimized structures to validate conformational stability .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives in pharmacological studies?
- Methodological Answer :
- Derivatization : Introduce substituents at the phenyl (e.g., electron-withdrawing groups) or imidazole N-position (e.g., alkyl chains) to modulate bioavailability.
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase in ). Focus on hydrogen bonds between the aldehyde group and catalytic lysine residues.
- ADMET Prediction : SwissADME evaluates logP, solubility, and CYP450 interactions. Prioritize derivatives with polar substituents to enhance aqueous solubility .
Q. How can conflicting spectral data (e.g., unexpected splitting in NMR) be troubleshooted during characterization?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to 60°C) identifies conformational exchange broadening signals.
- Impurity Analysis : High-resolution mass spectrometry (HRMS) detects trace byproducts (e.g., oxidation to carboxylic acid derivatives).
- Solvent Polarity : Compare NMR in DMSO-d6 vs. CDCl3; hydrogen bonding in DMSO may simplify splitting .
Q. What computational tools are recommended for predicting the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- Fukui Functions : Calculate using Gaussian at the B3LYP/6-311++G(d,p) level to identify electrophilic sites (e.g., aldehyde carbon vs. imidazole C-2).
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions prone to nucleophilic attack.
- Transition State Modeling : Use QM/MM in ORCA to simulate reaction pathways with amines or hydrazines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
